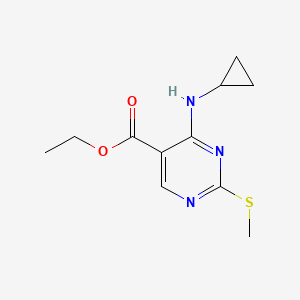

Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrimidine, a basic aromatic ring that is found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . The ethyl carboxylate group (-COOC2H5) and the methylthio group (-SCH3) are common substituents in organic chemistry and are known to alter the chemical properties of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrimidine ring substituted with a cyclopropylamino group at the 4-position, a methylthio group at the 2-position, and an ethyl carboxylate group at the 5-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing carboxylate group and the electron-donating methylthio and cyclopropylamino groups. These groups could potentially make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the ethyl carboxylate group could potentially make the compound more soluble in polar solvents .科学的研究の応用

Efficient Syntheses and Chemical Properties

Synthetic Pathways and Derivatives : The compound has been involved in efficient synthetic pathways, demonstrating its versatility in organic chemistry. Zanatta et al. (2015) report a simple and efficient procedure for synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates, indicating the compound's role in facilitating the synthesis of structurally diverse pyrimidine derivatives under mild conditions (Zanatta et al., 2015).

Chemical Reactions and Derivatives Formation : Studies on the compound have led to the synthesis of novel heterocyclic systems. For example, Bakhite et al. (2005) describe the preparation of tetrahydropyridothienopyrimidine derivatives, showcasing the compound's utility in generating new fused heterocyclic systems (Bakhite et al., 2005).

Biological Applications and Evaluation

Antimicrobial Activity : Sirakanyan et al. (2015) explored the antimicrobial properties of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones derived from the compound, revealing promising antimicrobial activity against Staphylococcus aureus, highlighting its potential in developing new antibacterial agents (Sirakanyan et al., 2015).

Cytotoxicity and Cancer Research : Hu et al. (2010) conducted a study on 2,4-diamino-furo[2,3-d]pyrimidine derivatives obtained from the compound, demonstrating cytotoxicity against lung cancer cell lines, suggesting its relevance in cancer research and potential therapeutic applications (Hu et al., 2010).

Material Science and Kinetic Studies

Kinetic and Oxidation Studies : Padmini et al. (2016) focused on the kinetic studies of the compound's oxidation by potassium dichromate in an aqueous perchloric acid medium. These studies contribute to understanding the compound's reactivity and stability, which is crucial for its applications in material science (Padmini et al., 2016).

Fluorescence and Photophysical Properties : Ebrahimpour et al. (2017) synthesized derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, starting from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, and evaluated their fluorescence characteristics, indicating potential applications in developing fluorescent materials and probes (Ebrahimpour et al., 2017).

将来の方向性

特性

IUPAC Name |

ethyl 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-3-16-10(15)8-6-12-11(17-2)14-9(8)13-7-4-5-7/h6-7H,3-5H2,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLYYVCUCYOUDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2CC2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)